1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Description
This compound features a piperazine ring substituted with a 2-fluorophenylcarbonyl group and a propan-1-one linker connected to a 1H-indol-3-yl moiety. Its structural design combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological receptors (e.g., 5-HT6, CB1) due to their ability to engage in π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-7-3-1-6-18(19)22(28)26-13-11-25(12-14-26)21(27)10-9-16-15-24-20-8-4-2-5-17(16)20/h1-8,15,24H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLOCLVBJBARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine moiety. The final step involves the coupling of the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their pharmacological or structural differences:
Impact of Substituent Position and Electronic Effects
- Fluorine vs. Chlorine/Methoxy : The 2-fluorophenyl group in the target compound provides ortho-substitution, creating steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methoxy or 4-chloro). Ortho-fluorine enhances dipole interactions with receptor pockets, as seen in 5-HT6 antagonists like compound 4j (pKi = 7.83) .
- Indole Position: Indol-3-yl (target) vs.
Biological Activity
The compound 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, particularly in the realms of neuropharmacology and oncology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine ring, an indole moiety, and a fluorophenyl carbonyl group, which contribute to its pharmacological properties. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with indole and fluorophenyl carbonyl precursors. The method may include:
- Refluxing the reactants in an appropriate solvent.
- Purification through recrystallization or chromatography to obtain the final product.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. A study evaluated various piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high efficacy .
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | High |
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. In vitro studies have demonstrated that it can modulate these receptors, suggesting potential applications in treating disorders like depression and anxiety .
Anticancer Properties
The indole structure is often associated with anticancer activity. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antidepressant Effects : A clinical trial involving a related piperazine derivative showed significant improvements in patients with major depressive disorder, suggesting that compounds with similar structures may offer therapeutic benefits .
- Anticancer Efficacy : Research on indole-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, supporting the hypothesis that this compound could possess similar properties .
The proposed mechanisms of action for this compound include:
- Receptor Modulation : Interaction with serotonin and dopamine receptors may lead to altered neurotransmission.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial involvement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
